molecular formula C16H20N6O4 B2511677 ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1396877-80-7

ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B2511677
CAS No.: 1396877-80-7
M. Wt: 360.374
InChI Key: CFYQXNYHKHXWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole moiety, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Piperazine-quinoline hybrids

Uniqueness

Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of both a tetrazole ring and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

ethyl 4-[2-(4-methoxyphenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4/c1-3-26-16(24)21-10-8-20(9-11-21)15(23)14-17-19-22(18-14)12-4-6-13(25-2)7-5-12/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYQXNYHKHXWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.